molecular formula C20H25N5OS B2778953 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1257549-49-7

2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2778953
CAS No.: 1257549-49-7
M. Wt: 383.51
InChI Key: SNOLZAQBEGBMKS-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of cyclopentylthio, pyridazinyl, and piperazinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl group: Starting from pyridine derivatives, the pyridazinyl group can be synthesized through cyclization reactions.

    Attachment of the piperazinyl group: The piperazinyl group can be introduced via nucleophilic substitution reactions.

    Introduction of the cyclopentylthio group: This can be achieved through thiolation reactions using cyclopentylthiol and appropriate activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazinyl or pyridinyl groups, potentially altering their aromaticity.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one would depend on its specific biological target. It might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone
  • 1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
  • 2-(Cyclopentylthio)-1-(4-(pyridazin-3-yl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4SC_{21}H_{24}N_{4}S with a molecular weight of approximately 383.514 g/mol. The structure features a cyclopentylsulfanyl group, a piperazine moiety, and a pyridazine derivative, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperazine ring.
  • Introduction of the pyridazine and cyclopentylsulfanyl groups through nucleophilic substitution reactions.
  • Final modifications to achieve the desired compound structure.

The presence of piperazine and pyridazine rings suggests that the compound may interact with various biological targets through mechanisms such as:

  • Hydrogen bonding
  • π-π stacking
  • Electrostatic interactions

These interactions may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antidepressant properties : Related compounds have shown efficacy in modulating neurotransmitter systems.
  • Anticancer activity : Some derivatives have been tested for their ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, akin to the action of Taxol .

Table 1: Comparison of Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethanonePiperazine ring, phenolic substituentAntidepressant
2-[6-(2-Ethylphenyl)-4-hydroxyphenylimino]-4-methylimidazo[1,2-a]pyridineImidazo-pyridine structureAnticancer
2-(Pyrrolidin-1-yl)ethanoneSimilar carbon skeletonNeuroactive

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For instance, one study on pyridazine-sulfonamide derivatives demonstrated their ability to enhance reactive oxygen species levels in cancer cell lines, leading to cell death . This mechanism suggests that this compound could similarly affect cellular redox states.

Another investigation focused on the structure–activity relationship (SAR) of piperazine derivatives, revealing that modifications at specific positions could significantly alter their pharmacological profiles . Such insights are crucial for optimizing the therapeutic potential of this compound.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c26-20(15-27-17-5-1-2-6-17)25-12-10-24(11-13-25)19-8-7-18(22-23-19)16-4-3-9-21-14-16/h3-4,7-9,14,17H,1-2,5-6,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLZAQBEGBMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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